molecular formula C20H15FN4O B2804968 N-[6-(苯并咪唑-1-基)吡啶-3-基]-2-(3-氟苯基)乙酰胺 CAS No. 1181508-02-0

N-[6-(苯并咪唑-1-基)吡啶-3-基]-2-(3-氟苯基)乙酰胺

货号 B2804968
CAS 编号: 1181508-02-0
分子量: 346.365
InChI 键: OBJUPUVFOQTOAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a benzimidazole group, a pyridine group, a fluorophenyl group, and an acetamide group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzimidazole and pyridine rings are aromatic, contributing to the compound’s stability. The fluorophenyl group could influence the compound’s reactivity and polarity .


Chemical Reactions Analysis

The compound could participate in various chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given its molecular weight. The presence of several polar groups and aromatic rings could make it moderately soluble in polar solvents .

科学研究应用

Anti-Tubercular Activity

EN300-28254340: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health challenge, and the emergence of drug-resistant strains necessitates novel therapeutic options. In a recent study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM. Further development of these compounds is promising.

Hypoglycemic Effects via Allosteric Activation of Glucokinase

Beyond its anti-TB potential, EN300-28254340 has been explored as an allosteric activator of human glucokinase (GK). Allosteric GK activators show promise for treating type-2 diabetes (T2D) by enhancing glucose uptake and utilization. Animal and human models have revealed significant hypoglycemic effects, making this compound an exciting avenue for T2D therapy .

Antimicrobial and Antimycobacterial Properties

In a related context, derivatives of benzimidazole, including EN300-28254340 , have demonstrated antimicrobial and antimycobacterial activities. These compounds exhibit potential against Mycobacterium tuberculosis H37Rv, suggesting broader applications beyond TB treatment .

Crystallography and Structural Insights

Researchers have also obtained single crystals of specific derivatives of EN300-28254340 (e.g., 6d, 6f, and 6n). These crystals allow for detailed structural analysis, aiding in understanding the compound’s interactions and guiding further optimization .

Cytotoxicity Assessment

To ensure safety, the most active compounds were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293). Encouragingly, these compounds exhibited low toxicity, making them suitable candidates for further development .

属性

IUPAC Name

N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c21-15-5-3-4-14(10-15)11-20(26)24-16-8-9-19(22-12-16)25-13-23-17-6-1-2-7-18(17)25/h1-10,12-13H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJUPUVFOQTOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)NC(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。